molecular formula C16H14N2O B11112115 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol

2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol

Cat. No.: B11112115
M. Wt: 250.29 g/mol
InChI Key: BFTRWEAEANFJBK-PQMZBUNGSA-N
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Description

2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL is an organic compound characterized by its unique structure, which includes a phenyl group, a propenylidene group, and a carbohydrazonoyl group attached to a phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-2-propenal with carbohydrazide in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenolic group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include benzaldehyde, benzoic acid, and epoxides.

    Reduction: Hydrazine derivatives are typically formed.

    Substitution: Substituted phenols or ethers can be produced.

Scientific Research Applications

2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may interact with cellular proteins to induce apoptosis in cancer cells or inhibit the growth of bacteria by disrupting their cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-BR-3-PHENYL-2-PROPENYLIDENE)-3-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-(3-PHENYL-2-PROPENYLIDENE)BENZENECARBOHYDRAZONAMIDE HYDROIODIDE
  • 2-Phenylethyl 3-phenyl-2-propenoate

Uniqueness

2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of phenyl, propenylidene, and carbohydrazonoyl groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-[(E)-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H14N2O/c19-16-11-5-4-10-15(16)13-18-17-12-6-9-14-7-2-1-3-8-14/h1-13,19H/b9-6+,17-12+,18-13+

InChI Key

BFTRWEAEANFJBK-PQMZBUNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=CC2=CC=CC=C2O

Origin of Product

United States

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